molecular formula C12H15N5O7 B238059 5-Carboxyethyl-3'-azido-3'-deoxythymidine CAS No. 128439-97-4

5-Carboxyethyl-3'-azido-3'-deoxythymidine

Cat. No. B238059
CAS RN: 128439-97-4
M. Wt: 341.28 g/mol
InChI Key: ZKNPPJXSXOEVON-PNHWDRBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxyethyl-3'-azido-3'-deoxythymidine, commonly known as CAZT, is a nucleoside analog that has been extensively studied for its potential use in scientific research. This compound is structurally similar to the antiviral drug azidothymidine (AZT), but has been modified to include a carboxyethyl group, which alters its properties and potential applications.

Mechanism of Action

C5-Carboxyethyl-3'-azido-3'-deoxythymidine inhibits the activity of DNA polymerases by acting as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). This results in the incorporation of C5-Carboxyethyl-3'-azido-3'-deoxythymidine into the growing DNA chain, which can lead to chain termination and inhibition of DNA synthesis.
Biochemical and Physiological Effects:
C5-Carboxyethyl-3'-azido-3'-deoxythymidine has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA polymerase activity, induction of DNA damage and apoptosis, and modulation of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using C5-Carboxyethyl-3'-azido-3'-deoxythymidine in lab experiments is its structural similarity to 5-Carboxyethyl-3'-azido-3'-deoxythymidine, which allows for direct comparison of the two compounds. Additionally, C5-Carboxyethyl-3'-azido-3'-deoxythymidine can be easily synthesized in the lab, making it a readily available research tool. However, one limitation of using C5-Carboxyethyl-3'-azido-3'-deoxythymidine is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for the study of C5-Carboxyethyl-3'-azido-3'-deoxythymidine, including investigating its potential as a therapeutic agent for the treatment of viral infections and cancer, exploring its use as a tool for studying DNA replication and repair, and developing new analogs with improved properties and applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of C5-Carboxyethyl-3'-azido-3'-deoxythymidine and its potential impact on human health.

Synthesis Methods

C5-Carboxyethyl-3'-azido-3'-deoxythymidine can be synthesized using a multi-step process that involves the modification of thymidine. The first step involves the protection of the 5'-hydroxyl group of thymidine using a tert-butyldimethylsilyl (TBDMS) group. The 3'-hydroxyl group is then selectively protected using a benzoyl group. The resulting compound is then reacted with ethyl chloroacetate to introduce the carboxyethyl group. Finally, the azido group is introduced using sodium azide and triphenylphosphine.

Scientific Research Applications

C5-Carboxyethyl-3'-azido-3'-deoxythymidine has been studied for its potential use in a variety of scientific research applications, including as a probe for studying the structure and function of DNA polymerases, as a tool for investigating the mechanisms of DNA replication and repair, and as a potential therapeutic agent for the treatment of viral infections and cancer.

properties

CAS RN

128439-97-4

Product Name

5-Carboxyethyl-3'-azido-3'-deoxythymidine

Molecular Formula

C12H15N5O7

Molecular Weight

341.28 g/mol

IUPAC Name

3-[1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C12H15N5O7/c13-16-15-8-6(4-18)24-11(9(8)21)17-3-5(1-2-7(19)20)10(22)14-12(17)23/h3,6,8-9,11,18,21H,1-2,4H2,(H,19,20)(H,14,22,23)/t6-,8-,9-,11-/m1/s1

InChI Key

ZKNPPJXSXOEVON-PNHWDRBUSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)CCC(=O)O

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)CCC(=O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)CCC(=O)O

synonyms

5-carboxyethyl-3'-azido-3'-deoxythymidine
BW A1183U
BW-A1183U

Origin of Product

United States

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